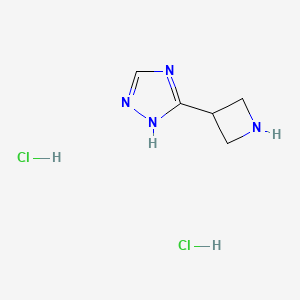

3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride

Description

Properties

IUPAC Name |

5-(azetidin-3-yl)-1H-1,2,4-triazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c1-4(2-6-1)5-7-3-8-9-5;;/h3-4,6H,1-2H2,(H,7,8,9);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXWRTZYFXPXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219378-95-5 | |

| Record name | 3-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Formation of Triazole Ring: The triazole ring is often formed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings under suitable conditions, often using catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like boronic acids.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield alcohols or amines, and substitution may yield alkylated or acylated derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas, particularly due to its antifungal, antibacterial, and anticancer properties. The presence of the triazole ring is particularly notable for its role in inhibiting fungal growth by interfering with ergosterol synthesis in cell membranes.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal effects. The mechanism typically involves inhibition of the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. Preliminary studies suggest that 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride may exhibit similar properties:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Inhibition observed | 16 µg/mL |

| Aspergillus fumigatus | Moderate inhibition | 32 µg/mL |

Anticancer Properties

Research into the anticancer potential of this compound has been expanding. Compounds with triazole structures have been linked to the inhibition of cancer cell proliferation through various pathways.

Antimicrobial Activity

In addition to antifungal properties, this compound has been investigated for its antibacterial effects against various pathogens.

Bacterial Inhibition

The compound's efficacy against bacteria is noteworthy:

| Bacterial Strain | Activity | MIC |

|---|---|---|

| Staphylococcus aureus | Strong inhibition | 32 µg/mL |

| Escherichia coli | Moderate inhibition | 64 µg/mL |

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Substituent Effects on the Triazole Ring

3-Amino-1H-1,2,4-triazole (CAS 61-82-5): A simpler analog lacking the azetidine group. Widely used as a herbicide metabolite and precursor in pesticide synthesis . Exhibits herbicidal and antifungal activity but lower bioavailability due to the absence of a stabilizing azetidine group .

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride (CAS 1803589-40-3): Features methyl groups at positions 3 and 5 of the triazole ring. Higher molecular weight (225.12 g/mol vs.

Azetidine vs. Larger Nitrogen Heterocycles

Piperidine-Containing Analogs (e.g., Methyl 4-(piperidin-4-yl)butanoate hydrochloride): Piperidine (6-membered ring) reduces ring strain compared to azetidine, improving synthetic yield but possibly decreasing metabolic stability . Broader applications in medicinal chemistry due to established protocols for functionalization .

Key Observations:

- The azetidine group in the target compound introduces steric strain, which may enhance binding to rigid enzyme active sites (e.g., cytochrome P450 isoforms) compared to bulkier analogs like epoxiconazole .

- Dihydrochloride salts generally improve aqueous solubility, a critical advantage over non-ionic triazole derivatives like 3-amino-1H-1,2,4-triazole .

Physicochemical Properties

| Property | 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride | 3-Amino-1H-1,2,4-triazole | Epoxiconazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 211.09 | 84.08 | 329.77 |

| Solubility | High (dihydrochloride salt) | Moderate (neutral form) | Low (non-ionic, lipophilic) |

| Thermal Stability | Likely stable (salt form) | Decomposes at ~150°C | Stable up to 200°C |

Biological Activity

3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methodologies, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. Its chemical structure can be represented as follows:

- Chemical Name : this compound

- CAS Number : 2219378-95-5

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the azetidine ring followed by the introduction of the triazole moiety. Various methods have been reported in the literature for synthesizing similar triazole derivatives, which can serve as a reference for optimizing the synthesis of this specific compound.

Antimicrobial Activity

Research indicates that compounds in the triazole family exhibit notable antimicrobial properties. For instance, studies have shown that related triazoles possess activity against various bacterial strains including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of these compounds often fall within low micromolar ranges, suggesting potent antimicrobial effects.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.03 |

| Streptococcus pneumoniae | 0.06 |

These findings highlight the potential of this compound as a candidate for antibiotic development .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial activity, triazole derivatives have been evaluated for their anti-inflammatory properties. Compounds similar to this compound have demonstrated significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves inhibition of pro-inflammatory cytokines and mediators .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. They have been shown to induce apoptosis in various cancer cell lines through multiple pathways including the modulation of cell cycle regulators and apoptotic markers. This suggests that this compound could be further investigated for its potential use in cancer therapy .

Case Studies

Several case studies have investigated the biological activities of triazole derivatives:

- Antimicrobial Efficacy : A study evaluated the efficacy of various triazole compounds against resistant strains of bacteria. The results indicated that certain modifications in the triazole structure significantly enhanced antibacterial activity.

- Anti-inflammatory Activity : Another research focused on assessing the anti-inflammatory effects of synthesized triazoles in animal models. The results showed a reduction in inflammation markers comparable to those treated with conventional NSAIDs.

Q & A

Basic: What are the optimal synthetic routes for 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride, and how can reaction conditions be standardized?

Methodological Answer:

The synthesis typically involves cyclization of azetidine precursors with triazole derivatives under acidic conditions. A general approach includes:

- Step 1: Reacting 3-aminoazetidine with a triazole-forming agent (e.g., amidrazones or hydrazine derivatives) in ethanol or DMF .

- Step 2: Acidic workup (e.g., HCl gas or concentrated HCl) to form the dihydrochloride salt, followed by recrystallization in ethanol/water mixtures for purity .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1:1 molar ratio of azetidine to triazole precursor) and reflux time (4–12 hours) to maximize yield .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm the presence of azetidine (δ 3.5–4.0 ppm for N-CH₂ protons) and triazole (δ 8.0–8.5 ppm for aromatic protons) .

- HPLC-MS: Quantify purity (>95%) and detect impurities using a C18 column with a water/acetonitrile gradient (0.1% TFA) .

- Elemental Analysis: Verify Cl⁻ content (theoretical ~33.6% for dihydrochloride) .

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol and refine data using SHELXL .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar triazole derivatives?

Methodological Answer:

Discrepancies often arise from variations in substituents or assay conditions. To address this:

- Comparative SAR Analysis: Compare functional groups (e.g., 3-chlorophenyl vs. methyl substitutions) using datasets from analogues like 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole and 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole .

- Standardize Assays: Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols, cell lines). For example, azetidine-containing triazoles may show enhanced enzyme inhibition due to improved solubility from the dihydrochloride salt .

- Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding affinities against targets like CYP51 or thromboxane synthetase .

Advanced: What strategies can be employed to modify the azetidine-triazole scaffold for enhanced target selectivity?

Methodological Answer:

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the triazole 5-position to modulate electron density and binding interactions, as seen in 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole .

- Salt Form Variations: Test alternative counterions (e.g., sulfate, citrate) to improve bioavailability, as dihydrochloride salts may affect solubility in physiological buffers .

- Hybridization: Conjugate with sulfonyl or styryl groups (e.g., (E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole) to enhance membrane permeability .

Advanced: How can crystallographic data for this compound be analyzed to resolve conformational ambiguities?

Methodological Answer:

- Data Collection: Use a high-resolution diffractometer (λ = 0.71073 Å) to collect intensity data. Process with SHELX programs for integration (SAINT) and absorption correction (SADABS) .

- Refinement: Employ SHELXL for structure refinement. Key parameters:

- ORTEP Visualization: Generate thermal ellipsoid plots using ORTEP-3 to assess disorder in the triazole ring or azetidine moiety .

Advanced: What experimental and computational approaches are recommended to study its interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kₐ, k𝒹) for targets like thromboxane synthetase .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate between entropy- and enthalpy-driven interactions .

- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to analyze stability of the ligand-protein complex, focusing on salt bridge formation between Cl⁻ and lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.